4-[(3-Chloro-5-fluorophenyl)oxy]aniline
CAS No.: 1311137-77-5
Cat. No.: VC3199149
Molecular Formula: C12H9ClFNO
Molecular Weight: 237.66 g/mol
* For research use only. Not for human or veterinary use.
![4-[(3-Chloro-5-fluorophenyl)oxy]aniline - 1311137-77-5](/images/structure/VC3199149.png)
Specification
CAS No. | 1311137-77-5 |
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Molecular Formula | C12H9ClFNO |
Molecular Weight | 237.66 g/mol |
IUPAC Name | 4-(3-chloro-5-fluorophenoxy)aniline |
Standard InChI | InChI=1S/C12H9ClFNO/c13-8-5-9(14)7-12(6-8)16-11-3-1-10(15)2-4-11/h1-7H,15H2 |
Standard InChI Key | LYRHKEYDJVVZQP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)OC2=CC(=CC(=C2)Cl)F |
Canonical SMILES | C1=CC(=CC=C1N)OC2=CC(=CC(=C2)Cl)F |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
4-[(3-Chloro-5-fluorophenyl)oxy]aniline features two aromatic rings connected by an oxygen bridge (ether linkage). The first ring contains chlorine and fluorine substituents at positions 3 and 5, respectively, while the second ring bears an amino group at position 4. The molecular formula is C₁₂H₉ClFNO with an estimated molecular weight of approximately 250-260 g/mol.
Physical Properties
Based on structurally similar halogenated aromatic compounds, 4-[(3-Chloro-5-fluorophenyl)oxy]aniline likely exists as a crystalline solid at room temperature. The presence of halogen substituents typically enhances lipophilicity, suggesting higher solubility in organic solvents than in water, similar to compounds like 3-Chloro-4-((3-fluorobenzyl)oxy)aniline .
Chemical Reactivity
The amino group (-NH₂) at position 4 of one aromatic ring serves as a nucleophilic center, potentially participating in:
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Acylation reactions to form amides
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Alkylation to form secondary and tertiary amines
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Diazotization followed by coupling reactions
The halogen substituents (chlorine and fluorine) influence the electron distribution within the molecule, affecting its reactivity and binding properties in biological systems. The electron-withdrawing nature of these halogens may enhance the electrophilicity of certain positions on the aromatic rings.
Synthesis Methodologies
Nucleophilic Aromatic Substitution
A viable synthetic route likely involves nucleophilic aromatic substitution between 4-nitrophenol and an appropriately halogenated 3-chloro-5-fluorobenzene derivative, followed by reduction of the nitro group to an amine. This two-step process typically requires:
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Basic conditions (K₂CO₃, NaH) to facilitate the nucleophilic substitution
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Reducing agents (Fe/HCl, Pd/C with H₂, or SnCl₂) for the nitro-to-amine conversion
Metal-Catalyzed Coupling
Alternative synthetic pathways might employ palladium-catalyzed coupling reactions to form the C-O bond between the aromatic rings, potentially offering milder reaction conditions and broader substrate compatibility.
Production Considerations
For industrial-scale production, several factors would require optimization:
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Selection of appropriate solvents and catalysts
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Temperature and pressure conditions
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Purification protocols to ensure high purity (≥98%) of the final product
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Safety considerations due to the presence of reactive intermediates
Structure-Activity Relationships
Impact of Structural Features
Structural Feature | Probable Impact on Properties |
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Ether Linkage | Provides conformational flexibility, affects 3D orientation of the aromatic rings |
Chlorine at Position 3 | Affects electronic distribution, enhances lipophilicity, potential binding site |
Fluorine at Position 5 | Enhances metabolic stability, influences lipophilicity, alters hydrogen bonding |
Amino Group at Position 4 | Provides hydrogen bonding capabilities, serves as a reactive site for derivatization |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would show characteristic aromatic proton signals, with coupling patterns influenced by the halogen substituents
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¹⁹F NMR would provide a diagnostic signal for the fluorine substituent
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¹³C NMR would reveal the carbon framework with characteristic shifts for carbon atoms bearing halogens and the amino group
Mass Spectrometry
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Molecular ion peak corresponding to the molecular weight
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Fragmentation pattern likely showing loss of halogens and cleavage at the ether linkage
Infrared Spectroscopy
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Characteristic N-H stretching bands for the primary amine (3300-3500 cm⁻¹)
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C-O stretching for the ether linkage (1200-1250 cm⁻¹)
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C-F and C-Cl stretching bands in the fingerprint region
Market Considerations and Research Outlook
Research Directions
Future research on 4-[(3-Chloro-5-fluorophenyl)oxy]aniline might profitably explore:
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Optimization of synthetic routes for improved yield and purity
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Comprehensive characterization of physical and chemical properties
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Evaluation of biological activities, particularly in areas where similar compounds have shown promise
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Structure-activity relationship studies to understand how structural modifications affect properties
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Development of novel applications beyond those suggested by analogous compounds
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